molecular formula C17H18F3N3O2 B1401688 [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311278-55-3

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester

Cat. No.: B1401688
CAS No.: 1311278-55-3
M. Wt: 353.34 g/mol
InChI Key: WGIOZBVZOJJICM-UHFFFAOYSA-N
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Description

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129534) is a pyridine-derived carbamate ester with the molecular formula C₁₇H₁₈F₃N₃O₂ and a molecular weight of 353.35 g/mol . Its structure features a dimethylamino group at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring, coupled with a phenyl-carbamic acid ethyl ester moiety. Analytical characterization includes HPLC purity ≥95% and HRMS-FAB validation .

Properties

IUPAC Name

ethyl N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)22-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-21-15(14)23(2)3/h5-10H,4H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZBVZOJJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Intermediate

The pyridine moiety substituted at positions 2 and 5 with dimethylamino and trifluoromethyl groups, respectively, is typically prepared via selective aromatic substitution or condensation reactions involving pyridine precursors.

  • Key step: Introduction of the trifluoromethyl group often involves electrophilic trifluoromethylation reagents or nucleophilic substitution on halogenated pyridines under controlled conditions.
  • Dimethylamino substitution is generally achieved by nucleophilic aromatic substitution or reductive amination of appropriate pyridine derivatives.

Coupling with the Phenyl Ring

The 3-position of the phenyl ring is functionalized to enable coupling with the pyridine intermediate. This is commonly done through:

  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using palladium catalysts under inert atmosphere.
  • Direct aromatic substitution where the pyridine derivative acts as a nucleophile or electrophile depending on the functional groups present.

Formation of the Carbamic Acid Ethyl Ester

The carbamate group is introduced by reacting the corresponding amine (on the phenyl ring) with ethyl chloroformate or other ethyl carbonate derivatives.

  • Typical conditions: The reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to avoid side reactions.
  • Catalysts and bases: Triethylamine or other organic bases are used to neutralize the generated hydrochloric acid and drive the reaction forward.

Purification Techniques

Detailed Research Findings and Data Tables

The following table summarizes key reaction parameters and yields reported in the literature for similar carbamate ester syntheses involving trifluoromethyl-substituted pyridines and phenyl derivatives:

Step Reagents/Conditions Catalyst/Base Temperature (°C) Yield (%) Notes
Pyridine trifluoromethylation Trifluoromethyl iodide or Togni reagent Cu(I) salts or Pd catalysts 25–80 70–85 Electrophilic trifluoromethylation
Dimethylamino substitution Dimethylamine, solvent (DMF or DMSO) Base (K2CO3 or NaH) 50–100 60–75 Nucleophilic aromatic substitution
Cross-coupling with phenyl Aryl boronic acid, Pd(PPh3)4 catalyst K3PO4 or Cs2CO3 80–110 65–90 Suzuki coupling under inert atmosphere
Carbamate formation Ethyl chloroformate, triethylamine Triethylamine 0–5 80–95 Low temperature to minimize side reactions
Purification Silica gel chromatography, recrystallization Room temperature Essential for high purity

Representative Synthetic Route Example

Notes on Process Optimization and Scale-Up

Chemical Reactions Analysis

Types of Reactions

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The closest analogs are positional isomers sharing the same molecular formula (C₁₇H₁₈F₃N₃O₂ ) but differing in substituent placement:

[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129543): The pyridine ring is attached to the phenyl group at the 4-position instead of the 3-position. This positional change may alter steric interactions and binding affinity in biological systems .

[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester (Catalog Number: 129550): The dimethylamino and trifluoromethyl groups are located at the 6- and 4-positions, respectively, on the pyridine ring. Such rearrangements could influence electronic properties (e.g., dipole moments) and solubility .

Table 1: Structural Isomers Comparison

Compound (Catalog Number) Pyridine Substituent Positions Phenyl Attachment Position
129534 2-(dimethylamino), 5-(CF₃) 3-position
129543 2-(dimethylamino), 5-(CF₃) 4-position
129550 6-(dimethylamino), 4-(CF₃) 4-position

Carbamic Acid Ethyl Esters with Heterocyclic Variations

Several compounds with carbamic acid ethyl ester backbones but distinct heterocyclic cores have been reported:

Pyrimidine-Based Analogs
  • 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS: m/z 366 [M+H]⁺): This pyrimidine derivative features two trifluoromethyl groups and a pyridine ring. The increased polarity (HPLC retention time: 1.26 minutes) suggests higher hydrophilicity compared to the target compound’s pyridine-phenyl system .
Isoxazole-Containing Carbamates
  • Compound 6 (): Contains a tert-butyl ester and hydroxycarbamoyl group linked to isoxazole rings. Synthesized via HPLC purification (24.5% yield), this compound’s bulky tert-butyl group may reduce metabolic stability compared to the ethyl ester in the target compound .

Table 2: Heterocyclic Analog Properties

Compound Core Structure Key Substituents Molecular Weight HPLC Retention/Purity
Target (129534) Pyridine-phenyl Dimethylamino, CF₃ 353.35 ≥95%
Pyrimidine analog Pyrimidine-pyridine Two CF₃ groups 366.29 1.26 minutes
Compound 6 Isoxazole-phenyl Hydroxycarbamoyl, tert-butyl ester ~550 (est.) 97%

Functional Group and Pharmacological Analogs

Retigabine (Antiepileptic Agent)
  • Retigabine ([2-Amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester, CAS 150812-12-7): Shares the carbamic acid ethyl ester group but incorporates a fluorobenzylamino moiety. Its antiepileptic activity highlights the importance of fluorine and amino groups in central nervous system targeting. The target compound’s trifluoromethyl group may enhance metabolic stability compared to retigabine’s fluorophenyl group .
Pyrazole Derivatives
  • 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS 1351479-11-2): Features a pyrazole ring and chloro substituent.

Table 3: Functional Group Impact

Compound Key Functional Groups Biological Relevance
Target (129534) Dimethylamino, CF₃ Potential CNS or enzyme modulation
Retigabine Fluorobenzylamino Antiepileptic (KCNQ channel opener)
Pyrazole analog Chloro, CF₃ Increased electronegativity

Biological Activity

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, also known by its CAS number 1311278-55-3, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 353.34 g/mol
  • Structure : The compound contains a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, contributing to its unique biological properties.

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown promising results in vitro against FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard treatments like bleomycin .
    • The mechanism appears to involve the inhibition of key signaling pathways associated with cancer progression, particularly those involving NF-kB activation .
  • Cholinesterase Inhibition :
    • The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for enhancing cholinergic transmission in neurodegenerative conditions .
  • Antioxidant Properties :
    • Preliminary studies have indicated that derivatives of this compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on FaDu cells with a mechanism linked to apoptosis induction .
Study 2Investigated cholinesterase inhibition; showed dual inhibition properties beneficial for Alzheimer's treatment .
Study 3Explored antioxidant potential; indicated favorable interactions with oxidative stress markers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific substitutions on the pyridine ring enhance biological activity. The presence of the dimethylamino group is critical for achieving desired pharmacological effects, while the trifluoromethyl moiety contributes to improved binding affinity to target enzymes and receptors .

Q & A

Q. What are the established synthetic routes for [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, and how are intermediates characterized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous pyridine-carbamate derivatives. For example:

  • Step 1 : Coupling of a boronic acid (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) with a halogenated pyrimidine-5-carboxylic acid ethyl ester using a palladium catalyst .
  • Step 2 : Hydrolysis of the ethyl ester group under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid intermediate, monitored by LCMS (e.g., m/z 338 [M+H]⁺) .
  • Characterization : Intermediates are validated via LCMS, HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions), and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • LCMS/HPLC : Used to verify molecular weight (m/z 366 [M+H]⁺ reported for related esters) and purity .
  • ¹H-NMR : Resolves aromatic proton splitting patterns (e.g., trifluoromethyl and dimethylamino groups induce distinct shifts) .
  • Elemental Analysis : Confirms purity (>95% by HPLC) and absence of residual solvents .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Ethyl esters are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but may require sonication for full dissolution .
  • Stability : Hydrolytically sensitive under strongly acidic/basic conditions; store at 2–8°C in inert atmospheres to prevent ester degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the Suzuki coupling step?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency for electron-deficient pyridine substrates .
  • Solvent System : Ethanol/water mixtures (1:1 v/v) enhance boronic acid solubility while minimizing side reactions .
  • Temperature Control : Reactions performed at 80–90°C for 12–24 hours achieve >75% yield in analogous syntheses .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected LCMS peaks or NMR splitting patterns)?

  • LCMS Artifacts : Adducts (e.g., sodium or ammonium) may cause m/z discrepancies; use high-purity solvents and ion-pairing agents .
  • NMR Ambiguities : Dynamic proton exchange in dimethylamino groups can broaden signals; analyze in deuterated DMSO at elevated temperatures (40–60°C) .

Q. What methodologies are recommended for evaluating bioactivity (e.g., analgesic or anti-inflammatory effects)?

  • In Vivo Assays : Adapt protocols from pyrazole-carboxylate derivatives:
    • Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodent models .
    • Anti-Inflammatory Activity : Carrageenan-induced paw edema assays, measuring COX-2 inhibition .
  • Dose Optimization : Start with 10–50 mg/kg doses, adjusting based on ulcerogenic risk (monitor gastric lesions) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modify Substituents : Replace the trifluoromethyl group with difluoromethyl or methylsulfanyl moieties to assess potency changes .
  • Ester Hydrolysis : Compare the ethyl ester with methyl or tert-butyl analogs to study bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar carbamic acid esters?

  • Variable Catalyst Loading : Pd concentrations ranging from 2–5 mol% significantly impact yields in Suzuki reactions .
  • Purification Methods : Column chromatography vs. recrystallization may lead to purity differences (e.g., 70% vs. 90% recovery) .

Q. Why do LCMS retention times vary between batches despite identical conditions?

  • Column Degradation : Prolonged use of HPLC columns alters retention; recalibrate with fresh standards .
  • Ion Suppression : Trace impurities (e.g., residual boronic acids) can shift retention; repurify via preparative HPLC .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
Suzuki CouplingPdCl₂(dppf), EtOH/H₂O, 80°C, 24h78
Ester HydrolysisNaOH (2 eq), EtOH/H₂O, rt, 1h83

Q. Table 2. Analytical Data Comparison

TechniqueObserved DataExpected Data
LCMSm/z 366 [M+H]⁺m/z 366 [M+H]⁺
¹H-NMR (DMSO)δ 8.70 (s, 1H, pyridine-H)δ 8.65–8.75 (pyridine)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester

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